

Application Note: Determination of Vilazodone in Human Plasma by UPLC-MS/MS

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Compound of Interest		
Compound Name:	Vilazodone Hydrochloride	
Cat. No.:	B000280	Get Quote

Abstract

This application note details a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of vilazodone in human plasma. The described protocols are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The methodologies presented are compiled from validated methods and offer options for sample preparation, including protein precipitation and liquid-liquid extraction, to suit various laboratory needs. This document provides comprehensive protocols, instrument parameters, and validation data to aid researchers, scientists, and drug development professionals in implementing a robust analytical method for vilazodone.

Introduction

Vilazodone is an antidepressant approved for the treatment of major depressive disorder. Accurate and reliable quantification of vilazodone in human plasma is crucial for clinical and research purposes. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the ideal analytical technique for this application. This document outlines a complete workflow from sample preparation to data analysis.

Experimental

• Vilazodone hydrochloride reference standard



- Internal Standard (IS): Risperidone, Escitalopram, or Vilazodone-d8
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- · Ammonium acetate
- Formic acid
- Diethyl ether
- Human plasma (drug-free)
- Ultrapure water

A UPLC system coupled with a triple quadrupole mass spectrometer is required. The specific models and manufacturers may vary, but the system should be capable of performing electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM).

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of vilazodone and the chosen internal standard by dissolving the appropriate amount in methanol.
- Working Solutions: Prepare a series of standard working solutions of vilazodone by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1] An internal standard working solution (e.g., 100 ng/mL) should also be prepared by diluting the IS stock solution. [1]
- Calibration Standards (CS) and Quality Control (QC) Samples: Prepare CS and QC samples by spiking appropriate amounts of the vilazodone working solutions into blank human plasma.[1][2]

Sample Preparation Protocols

Two primary methods for plasma sample preparation are presented: protein precipitation and liquid-liquid extraction.

This method is rapid and straightforward, suitable for high-throughput analysis.



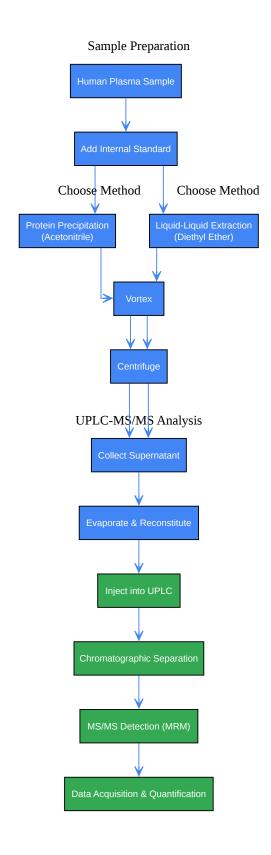
- Pipette 100 μL of human plasma sample (or CS/QC) into a microcentrifuge tube.
- Add 20 μL of the internal standard working solution.
- Add 300-350 μL of acetonitrile to precipitate the plasma proteins.[1][3]
- Vortex the mixture for 1 minute.[1]
- Centrifuge at 10,500 13,000 rpm for 8-10 minutes.[1][3]
- Transfer the supernatant to a clean tube.
- The supernatant can be directly injected or evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the mobile phase.[1]
- Inject a small volume (e.g., 3-5 μL) into the UPLC-MS/MS system.[1][3]

LLE offers a cleaner extract, potentially reducing matrix effects and improving sensitivity.[2]

- Pipette 500 μL of human plasma sample (or CS/QC) into a glass tube.
- Add 50 μL of the internal standard solution.
- Add 5 mL of diethyl ether.[2]
- Vortex the mixture for 1 minute.
- Centrifuge at 5,000 rpm for 5 minutes at 4°C.[2]
- Transfer the upper organic layer (approximately 3.5 mL) to a new tube.[2]
- Evaporate the solvent to dryness at 45°C.[2]
- Reconstitute the residue in 100 μL of the mobile phase.[2]
- Inject the reconstituted sample into the UPLC-MS/MS system.

Experimental Workflow Diagram





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Caption: Workflow for Vilazodone Quantification.



UPLC-MS/MS Method Parameters

The following tables summarize typical instrument parameters for the analysis of vilazodone.

Table 1: UPLC Parameters

Parameter	Method 1	Method 2	Method 3
Column	Acquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 μm)[1]	Acquity UPLC BEH Shield RP C18 (150 x 2.1 mm, 1.7 μm)[2][4]	Betabasic C8 (100 x 4.6 mm, 5 μm)[5]
Mobile Phase	Acetonitrile:10 mM Ammonium Acetate (80:20, v/v)[1]	Methanol:0.2% Formic Acid (90:10, v/v)[4]	Acetonitrile:0.1% Formic Acid in water (60:40, v/v)[5]
Flow Rate	0.3 mL/min[1]	0.3 mL/min[6]	0.7 mL/min[5]
Column Temperature	40°C[1]	Not Specified	Not Specified
Injection Volume	5 μL[1]	Not Specified	Not Specified
Autosampler Temperature	8°C[1]	Not Specified	Not Specified
Run Time	1.0 min[1]	1.5 min[4]	Not Specified

Table 2: Mass Spectrometry Parameters



Parameter	Vilazodone	Risperidone (IS)[1]	Escitalopram (IS)[2][4]	Vilazodone-d8 (IS)[5]
Ionization Mode	ESI Positive	ESI Positive	ESI Positive	ESI Positive
MRM Transition (m/z)	442.2 > 155.2[2]	411.2 > 191.1[1]	325.1 > 109.2[2] [4]	450.1 > 157.0 + 205.0[5]
Dwell Time	~0.15 s	~0.16 s[1]	~0.15 s[2]	Not Specified
Cone Voltage	30 V[2]	Not Specified	35 V[2]	Not Specified
Collision Energy	35 V[2]	Not Specified	50 V[2]	Not Specified
Source Temperature	120-150°C[1][2]	150°C[1]	120°C[2]	Not Specified
Desolvation Temperature	350-400°C[1][2]	350°C[1]	400°C[2]	Not Specified
Desolvation Gas Flow	600-650 L/h[1][2]	650 L/h[1]	600 L/h[2]	Not Specified

Method Validation Summary

The described methods have been validated according to FDA guidelines. A summary of the validation parameters is provided below.

Table 3: Method Validation Parameters

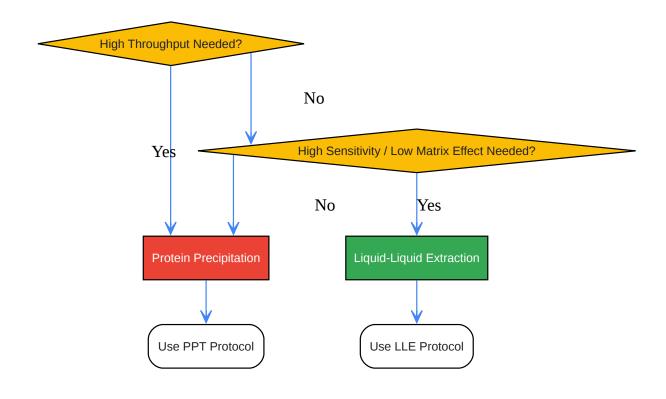


Parameter	Result	
Linearity Range	0.3 - 500 ng/mL (method dependent)[1][5][7]	
Correlation Coefficient (r²)	> 0.99[2]	
Lower Limit of Quantification (LLOQ)	0.3 - 1.0 ng/mL[4][5]	
Intra-day Precision (%CV)	< 15% (typically < 7%)[2]	
Inter-day Precision (%CV)	< 15% (typically < 5%)[2]	
Intra-day Accuracy (%)	85-115% (typically 97-102%)[2]	
Inter-day Accuracy (%)	85-115% (typically 98-102%)[2]	
Recovery	Consistent and reproducible (e.g., >79%)[6]	
Matrix Effect	Insignificant within the validated range[2][5]	

Stability Studies: Vilazodone has been shown to be stable in human plasma under various conditions, including short-term at room temperature, long-term at -80°C, and after multiple freeze-thaw cycles.[1][2] Stock solutions are also stable at room and refrigerated temperatures. [1]

Method Selection Logic





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Caption: Choosing a Sample Preparation Method.

Conclusion

The UPLC-MS/MS methods described in this application note are suitable for the reliable quantification of vilazodone in human plasma. The protocols offer flexibility in sample preparation and have been demonstrated to be sensitive, specific, and robust. Researchers can adapt these methods to their specific laboratory equipment and requirements to achieve accurate results in pharmacokinetic and other clinical studies.

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